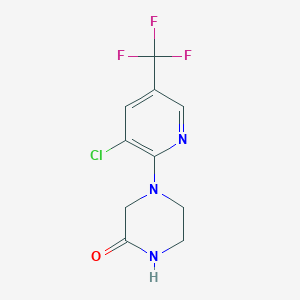

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3N3O/c11-7-3-6(10(12,13)14)4-16-9(7)17-2-1-15-8(18)5-17/h3-4H,1-2,5H2,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKCKUCQPUVRNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The ketone group in the piperazine ring can be reduced to an alcohol or oxidized to a carboxylic acid, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation and Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction, while oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation.

Major Products Formed

Substitution Reactions: The major products are derivatives of the original compound with different substituents replacing the chlorine atom.

Oxidation and Reduction Reactions: The major products include alcohols or carboxylic acids derived from the ketone group in the piperazine ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Antibacterial Activity

Research indicates that derivatives of piperazine compounds exhibit notable antibacterial properties. For instance, studies have shown that similar compounds can inhibit bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence. The inhibition of these enzymes can lead to reduced bacterial growth without significant cytotoxicity to human cells .

Drug Development

The compound's ability to modulate biological pathways makes it a valuable lead in drug discovery programs, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The optimization of its structure has led to the development of analogs that demonstrate enhanced antibacterial activity while minimizing toxicity .

Biochemical Research

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one is utilized in biochemical assays and proteomics research. It serves as a biochemical tool for studying protein interactions and enzyme functions due to its ability to modify protein activity selectively .

Inhibition Studies

In one study, an advanced analogue of the compound was tested against Bacillus subtilis, demonstrating that it could attenuate the production of Sfp-PPTase-dependent metabolites at sublethal doses. This highlights its potential utility in developing new antibacterial treatments .

Structure-Activity Relationship (SAR)

A systematic evaluation of structure-activity relationships has been conducted with various derivatives of piperazine compounds, including those similar to this compound. These studies aim to identify which structural modifications enhance antibacterial efficacy and reduce toxicity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This inhibition disrupts bacterial metabolism and growth, making it a potential antibacterial agent. The compound’s unique structure allows it to selectively target bacterial enzymes without affecting human counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyridinylpiperazine derivatives, which are modified at the piperazine nitrogen or the pyridine ring to tune biological activity and physicochemical properties. Key analogues include:

Physicochemical Properties

| Property | This compound | 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one | 1-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-2-morpholino-1-ethanone |

|---|---|---|---|

| Molecular Weight | ~300 g/mol (estimated) | 408.3 g/mol | 438.8 g/mol |

| LogP | ~2.5 (predicted) | ~3.8 (higher lipophilicity due to thiophene) | ~2.0 (morpholine enhances hydrophilicity) |

| Hydrogen Bond Donors | 1 (piperazin-2-one NH) | 0 | 1 (morpholine NH) |

| Solubility | Moderate (polar aprotic solvents) | Low (requires DMF for synthesis) | High (due to morpholine) |

Structure-Activity Relationships (SAR)

- Pyridine Core : The 3-chloro-5-trifluoromethyl substitution is critical for target binding across analogues, likely via halogen and hydrophobic interactions .

- Piperazine Modifications: Piperazin-2-one: Enhances hydrogen bonding and rigidity, improving target affinity but reducing metabolic flexibility . Open-Chain Piperazines: Derivatives with ketones (e.g., MK45) or morpholino groups () prioritize lipophilicity or solubility, respectively .

Biological Activity

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H18ClF3N3O

- Molar Mass : 464.33 g/mol

- CAS Number : 634155-05-8

The compound exhibits various biological activities that can be attributed to its structural components:

- Serotonin Receptor Modulation : The presence of the piperazine moiety suggests potential interactions with serotonin receptors, particularly 5-HT1A and 5-HT2A, which are involved in mood regulation and various psychiatric conditions .

- Antimicrobial Properties : Preliminary studies have indicated that derivatives containing the trifluoromethyl group enhance antimicrobial activity against certain pathogens, including Chlamydia and Neisseria meningitidis. The trifluoromethyl group appears crucial for this activity, as compounds lacking this feature showed significantly reduced efficacy .

- Antichlamydial Activity : Research indicates that the compound has selective activity against Chlamydia, making it a candidate for further drug development targeting this pathogen. The mechanism involves disruption of chlamydial inclusion bodies within infected cells .

Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study published in 2020 synthesized multiple derivatives based on the piperazine scaffold. Among these, the derivative containing the trifluoromethyl group demonstrated significant antibacterial activity against H. influenzae and N. meningitidis, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| ACP1a | 64 | Moderate |

| ACP1b | 16 | Strong |

Study 2: Pharmacological Evaluation

Another investigation focused on the pharmacological profile of the compound, assessing its agonistic effects on serotonin receptors. Results indicated that modifications to the piperazine ring significantly influenced receptor affinity and efficacy, highlighting the importance of structural optimization in drug design .

Synthesis Pathways

The synthesis of this compound typically involves:

- Formation of Piperazine Derivatives : Starting with commercially available piperazine, which is reacted with chlorinated pyridine derivatives.

- Introduction of Trifluoromethyl Group : Utilizing trifluoromethylating agents to introduce this electron-withdrawing group, which is essential for enhancing biological activity.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one?

A common method involves coupling 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with a carboxylic acid derivative using HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) as coupling agents in anhydrous DMF, with NEt₃ as a base . Key steps include:

- Reagent selection : TBTU ensures efficient amide bond formation.

- Solvent choice : Anhydrous DMF minimizes side reactions.

- Purification : Column chromatography is typically required to isolate the product with >95% purity.

Q. How is the compound characterized for structural confirmation?

Structural elucidation relies on:

Q. What preliminary biological screening strategies are applicable for this compound?

Initial evaluations focus on:

- Receptor binding assays : Test affinity for serotonin or dopamine receptors due to the piperazine scaffold’s prevalence in CNS-targeting drugs .

- Enzyme inhibition studies : Screen against kinases or proteases using fluorometric/colorimetric assays .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify anticancer potential .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

- Catalyst screening : Replace HOBt/TBTU with greener alternatives like EDC/HCl to reduce toxicity .

- Solvent optimization : Test DMF alternatives (e.g., acetonitrile) to improve yield and reduce purification steps .

- One-pot synthesis : Explore sequential coupling reactions to minimize intermediate isolation, as demonstrated in chromeno-pyrimidine synthesis using p-toluenesulfonic acid as a catalyst .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- ADMET prediction : Use software like SwissADME to assess logP (lipophilicity), bioavailability, and blood-brain barrier penetration .

- Docking studies : Model interactions with target proteins (e.g., 5-HT receptors) using AutoDock Vina and PyMOL .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .

Q. How are impurities profiled and controlled during synthesis?

- HPLC-MS impurity tracking : Identify byproducts (e.g., unreacted piperazine intermediates) using reverse-phase C18 columns and gradient elution .

- Residual solvent analysis : Follow ICH Q3C guidelines with GC-MS to detect DMF or NEt₃ traces .

- Reference standards : Use certified materials (e.g., 4-chloro-5-(methylamino)pyridazinone derivatives) for calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.